1-Hexanol, 3-(methylthio)-, (S)-
Overview
Description
1-Hexanol, 3-(methylthio)-, (S)- is an organic compound with the molecular formula C7H16OS. It is a clear, slightly yellow liquid with a sulfurous, onion-like odor. This compound is found naturally in certain fruits like passion fruit and jackfruit . It is used in various applications, including chemical synthesis and as a flavoring agent due to its unique aroma characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexanol, 3-(methylthio)-, (S)- can be synthesized through several methods. One common approach involves the reaction of 1-hexanol with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with a temperature range of 60-70°C and a reaction time of 2-3 hours .
Industrial Production Methods: In industrial settings, the production of 1-Hexanol, 3-(methylthio)-, (S)- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to achieve the desired purity level of ≥98% .
Chemical Reactions Analysis
Types of Reactions: 1-Hexanol, 3-(methylthio)-, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted hexanol derivatives.
Scientific Research Applications
1-Hexanol, 3-(methylthio)-, (S)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hexanol, 3-(methylthio)-, (S)- involves its interaction with various molecular targets and pathways. The compound’s sulfur-containing functional group plays a crucial role in its reactivity and interactions. It can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, influencing its biological and chemical activity .
Comparison with Similar Compounds
- 3-Methylthio-1-propanol
- 3-Methylthio-1-butanol
- 3-Methylthio-1-pentanol
- 3-Methylthio-1-heptanol
Comparison: 1-Hexanol, 3-(methylthio)-, (S)- is unique due to its specific chain length and the position of the methylthio group. This structural uniqueness contributes to its distinct odor and reactivity compared to other similar compounds. For instance, while 3-Methylthio-1-propanol and 3-Methylthio-1-butanol share similar functional groups, their shorter chain lengths result in different physical and chemical properties .
Properties
IUPAC Name |
(3S)-3-methylsulfanylhexan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16OS/c1-3-4-7(9-2)5-6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSASXSHMJYRPCM-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCO)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](CCO)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426247 | |
Record name | 1-Hexanol, 3-(methylthio)-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90180-91-9 | |
Record name | 1-Hexanol, 3-(methylthio)-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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